molecular formula C4H9ClN4 B2581566 (5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride CAS No. 1220039-82-6

(5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride

Cat. No.: B2581566
CAS No.: 1220039-82-6
M. Wt: 148.59
InChI Key: VFMTZNPHTFXKJK-UHFFFAOYSA-N
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Description

(5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. Its 1,2,4-triazole scaffold is a privileged structure in pharmaceutical design, known for its ability to participate in hydrogen bonding and its metabolic stability. This compound serves as a critical synthetic intermediate for exploring novel therapeutics. Recent research has identified derivatives of this triazole core as a promising new drug-like series of O-GlcNAc transferase (OGT) inhibitors discovered through virtual screening . OGT is a crucial enzyme involved in cellular signaling and metabolism, and its inhibition is being investigated as a potential therapeutic strategy for serious human pathologies such as diabetes and cancer . The (5-methyl-4H-1,2,4-triazol-3-yl)methanamine structure provides a versatile uridine-mimetic scaffold that can be further functionalized, making it a valuable compound for constructing targeted chemical libraries and investigating structure-activity relationships in inhibitor development . This product is intended for use in laboratory research as a key intermediate in the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-3-6-4(2-5)8-7-3;/h2,5H2,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMTZNPHTFXKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192477-93-2
Record name (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
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Chemical Reactions Analysis

Types of Reactions

(5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Antifungal Activity

One of the prominent applications of (5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride is in antifungal therapy. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This mechanism makes it a candidate for treating various fungal infections .

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity against several pathogens, including bacteria and fungi. Studies have shown its potential effectiveness against resistant strains of bacteria, making it a valuable candidate for developing new antibiotics .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interfere with cellular signaling pathways involved in cancer progression is being investigated. Computational methods analyzing structure-activity relationships have been employed to predict its efficacy against various cancer cell lines .

Fungicides

In agriculture, the compound's antifungal properties are utilized in developing fungicides to protect crops from fungal diseases. Its effectiveness in inhibiting fungal growth can help enhance crop yield and quality .

Plant Growth Regulators

Research is ongoing to explore the potential use of this compound as a plant growth regulator. Its role in modulating plant physiological processes could lead to improved growth rates and resistance to environmental stressors .

Synthesis and Derivatization

Several synthetic routes have been developed to produce this compound efficiently. These methods are crucial for producing the compound in sufficient quantities for research and application purposes . The ability to derivatize this compound further enhances its versatility and potential applications across different fields.

Case Studies

Study FocusFindingsReference
Antifungal ActivityDemonstrated efficacy against Candida species
Antimicrobial PropertiesEffective against resistant bacterial strains
Anticancer ResearchPotential to inhibit cancer cell proliferation
Agricultural UseEffective as a fungicide in crop protection

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural analogs of (5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride differ in substituent groups, side-chain modifications, or heteroatom inclusion.

Substituent Variations on the Triazole Ring

a) 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride
  • Structure : Features an ethylamine side chain instead of methanamine.
  • Formula : C₅H₁₁ClN₄, Molecular Weight : 178.63 g/mol .
b) 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
  • Structure : Lacks the methanamine group, retaining only the methyl-substituted triazole core.
  • Formula : C₃H₇ClN₄, Molecular Weight : 134.57 g/mol .
  • Impact : Reduced steric bulk could increase reactivity in nucleophilic substitution reactions but limit utility in coordination chemistry.
c) [5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine Hydrochloride
  • Structure : Incorporates a sulfonylmethyl group at the 5-position.
  • Formula : C₅H₁₁ClN₄O₂S, Molecular Weight : 226.68 g/mol .
  • Impact : The sulfonyl group enhances polarity and aqueous solubility, making it suitable for applications requiring hydrophilic interactions.

Side-Chain Modifications

a) 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine Hydrochloride
  • Structure : Contains a sulfur-linked ethanamine side chain.
  • Formula : C₅H₁₁ClN₄S, Molecular Weight : 194.68 g/mol .
b) (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine Hydrochloride
  • Structure : Methyl group at the 1-position instead of 4-position on the triazole ring.
  • Formula : C₄H₉ClN₄, Molecular Weight : 148.59 g/mol .
  • Impact : Altered ring tautomerism may affect electronic properties and binding affinity in biological targets.

Functional Group Additions

a) Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate Hydrochloride
  • Structure : Carboxylate ester at the 3-position.
  • Formula : C₅H₇ClN₄O₂, Molecular Weight : 190.59 g/mol .
  • Impact : The ester group enables further derivatization (e.g., hydrolysis to carboxylic acids), useful in prodrug design.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Property
(5-Methyl-4H-1,2,4-triazol-3-yl)methanamine HCl C₄H₉ClN₄ 148.59 5-methyl, 3-methanamine High purity (>96%), versatile
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine HCl C₅H₁₁ClN₄ 178.63 5-methyl, 3-ethylamine Enhanced lipophilicity
[5-(Methanesulfonylmethyl)-...]methanamine HCl C₅H₁₁ClN₄O₂S 226.68 5-sulfonylmethyl Improved solubility
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]... C₅H₁₁ClN₄S 194.68 3-sulfanylethanamine Thioether reactivity

Biological Activity

(5-Methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique five-membered ring structure containing three nitrogen atoms, exhibits potential therapeutic applications across various fields, including oncology and antimicrobial research.

  • Molecular Formula : C₄H₉ClN₄
  • Molecular Weight : 148.59 g/mol
  • CAS Number : 1220039-82-6

Anticancer Potential

Research indicates that triazole derivatives can inhibit cancer cell proliferation. Specifically, this compound has shown promising anticancer activity in vitro. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting a potential mechanism involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism of action appears to involve the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial growth. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in nucleic acid synthesis, which is crucial for the growth and replication of cancerous and microbial cells.
  • Cell Signaling Modulation : It influences signaling pathways that regulate cell cycle progression and apoptosis.

Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells (MCF-7) showed a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.

Study 2: Antimicrobial Efficacy

In another study evaluating its antimicrobial properties, this compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 16 µg/mL, indicating its potential utility in treating resistant bacterial infections .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Method Reactants Conditions Yield
Condensation Reaction3-Amino-1,2,4-triazole + FormaldehydeReflux in methanolHigh
CyclizationMethyl hydrazine + Carbonyl compoundsUnder acidic conditionsModerate

Structure-Activity Relationship (SAR)

The presence of the methyl group at the 5-position enhances lipophilicity and influences the compound's interaction with biological targets. Computational models suggest that modifications at this position could lead to improved efficacy and selectivity against specific targets .

Q & A

Q. What are the most reliable synthetic routes for (5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Two primary pathways are derived from triazole chemistry. One approach involves cyclocondensation of aminoguanidine hydrochloride with carbonyl derivatives (e.g., succinic anhydride) under acidic conditions, followed by methylation and hydrochlorination . Key variables include temperature (80–120°C), solvent polarity (water or ethanol), and stoichiometric ratios of reagents. Yield optimization requires monitoring pH and reaction time, as prolonged heating may lead to decomposition. Purity is typically verified via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.

Q. How can X-ray crystallography validate the molecular structure of this compound, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection at low temperature (100 K) minimizes thermal motion artifacts. Use SHELX-TL or SHELXL for structure solution and refinement, ensuring R-factor convergence below 5% . WinGX or ORTEP-3 can visualize molecular geometry and hydrogen-bonding networks . Validate bond lengths and angles against Cambridge Structural Database (CSD) entries for triazole derivatives.

Q. What stability precautions are necessary for handling this compound under laboratory conditions?

Methodological Answer: The hydrochloride salt is hygroscopic; store desiccated at −20°C under inert gas (argon). Avoid exposure to strong oxidizers (e.g., peroxides) due to potential exothermic decomposition . Conduct stability studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical). Monitor for discoloration or gas evolution as degradation indicators.

Advanced Research Questions

Q. How does tautomerism in the triazole ring affect the compound’s reactivity, and how can it be experimentally resolved?

Methodological Answer: The 1,2,4-triazole ring exhibits prototropic tautomerism, influencing nucleophilic sites. Use dynamic NMR (DNMR) in DMSO-d6 to observe proton exchange rates at varying temperatures (25–80°C). X-ray crystallography can confirm the dominant tautomer by resolving hydrogen positions . Computational studies (DFT at B3LYP/6-311++G** level) predict tautomeric stability, correlating with experimental results.

Q. How can researchers address contradictions in crystallographic data arising from disordered solvent molecules or twinning?

Methodological Answer: For disordered solvent, apply SQUEEZE (PLATON) to model electron density voids . In cases of twinning, use TWINLAW (SHELXL) to refine twin fractions. High-resolution data (d-spacing < 0.8 Å) improves model accuracy. Cross-validate with spectroscopic data (e.g., IR carbonyl stretches) to confirm functional group integrity.

Q. What strategies optimize the compound’s bioavailability in pharmacological studies while minimizing toxicity?

Methodological Answer: Derivatize the primary amine with prodrug moieties (e.g., acetyl or Boc-protected groups) to enhance lipophilicity (logP optimization via shake-flask method). Assess cytotoxicity via MTT assays in HEK-293 or HepG2 cells. Use Ames test (TA98 strain) to evaluate mutagenicity . Pharmacokinetic profiling (e.g., plasma protein binding via equilibrium dialysis) guides dose adjustments.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450), using crystal structures from the PDB. MD simulations (GROMACS, 100 ns) assess binding stability and hydrogen-bond dynamics. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD measurements) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between synthetic yield predictions (theoretical) and experimental results?

Methodological Answer: Use Design of Experiments (DoE) to identify confounding variables (e.g., catalyst purity, moisture). Quantify intermediates via LC-MS to trace side reactions. Compare theoretical vs. experimental yields using ANOVA; significant deviations (p < 0.05) suggest unaccounted pathways (e.g., dimerization).

Methodological Tools Table

Technique Application References
X-ray crystallographyMolecular structure validation
Dynamic NMR (DNMR)Tautomerism and proton exchange analysis
DFT calculationsElectronic structure and tautomeric stability
HPLCPurity assessment and reaction monitoring
SPRBinding affinity measurements

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